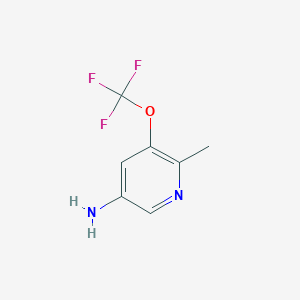
6-Methyl-5-(trifluoromethoxy)-3-pyridinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-5-(trifluoromethoxy)-3-pyridinamine is a compound that belongs to the class of trifluoromethyl ethers. These compounds are known for their unique properties, including increased stability and lipophilicity due to the presence of the trifluoromethoxy group. This compound is of significant interest in various fields, including pharmaceutical and agrochemical research, due to its potential biological activities and chemical properties .
Preparation Methods
The synthesis of 6-Methyl-5-(trifluoromethoxy)-3-pyridinamine typically involves the introduction of the trifluoromethoxy group into the pyridine ring. One common method involves the reaction of 6-methyl-3-pyridinamine with trifluoromethoxy iodide under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethyl sulfoxide (DMSO), at elevated temperatures .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include steps to purify the final product and ensure its stability during storage and transportation .
Chemical Reactions Analysis
6-Methyl-5-(trifluoromethoxy)-3-pyridinamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products of these reactions are typically pyridine derivatives with oxidized functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced pyridine derivatives.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Scientific Research Applications
6-Methyl-5-(trifluoromethoxy)-3-pyridinamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique properties make it valuable in the development of new materials and catalysts.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers are exploring its interactions with various biological targets.
Medicine: In pharmaceutical research, this compound is investigated for its potential as a drug candidate. Its stability and lipophilicity make it a promising compound for drug development.
Mechanism of Action
The mechanism of action of 6-Methyl-5-(trifluoromethoxy)-3-pyridinamine involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s ability to bind to these targets, often through hydrophobic interactions. This binding can modulate the activity of enzymes or receptors, leading to the observed biological effects. The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
6-Methyl-5-(trifluoromethoxy)-3-pyridinamine can be compared with other similar compounds, such as:
Trifluoromethylpyridines: These compounds also contain a trifluoromethyl group but differ in their substitution patterns on the pyridine ring. They share similar properties, such as increased stability and lipophilicity, but may have different biological activities.
Fluorinated Pyridines: Compounds with fluorine atoms on the pyridine ring exhibit similar stability and reactivity.
Properties
Molecular Formula |
C7H7F3N2O |
|---|---|
Molecular Weight |
192.14 g/mol |
IUPAC Name |
6-methyl-5-(trifluoromethoxy)pyridin-3-amine |
InChI |
InChI=1S/C7H7F3N2O/c1-4-6(13-7(8,9)10)2-5(11)3-12-4/h2-3H,11H2,1H3 |
InChI Key |
BNZSAYFQBLVPSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=N1)N)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



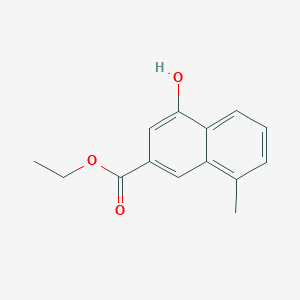
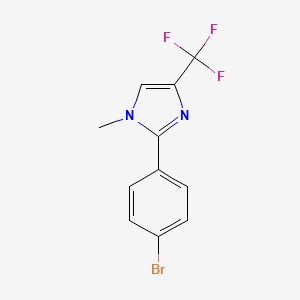

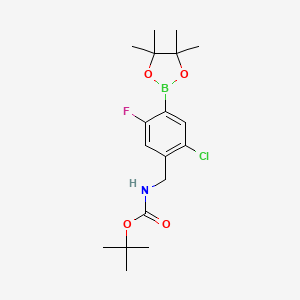
![n-[2-(Thien-3-yl)-3h-benzimidazol-5-yl]acetamidine](/img/structure/B13925959.png)
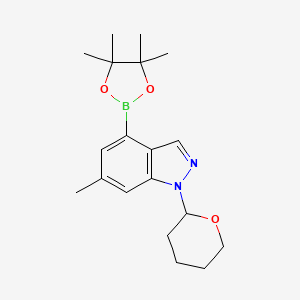

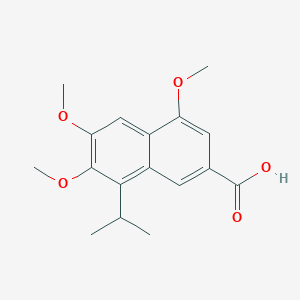
![(E)-1-[2,4-dihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one](/img/structure/B13925978.png)
![4-Oxo-4,5-dihydro-3h-pyrrolo[2,3-c]quinoline-1-carboxamide](/img/structure/B13926001.png)



